molecular formula C16H18N4O5 B11424309 dimethyl 1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11424309
M. Wt: 346.34 g/mol
InChI Key: BUMRUEGEOCXCGD-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a carbamoyl methyl group attached to a triazole ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with modified functional groups .

Scientific Research Applications

4,5-DIMETHYL 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,5-DIMETHYL 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE apart is its complex structure, which provides unique chemical and biological properties.

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

dimethyl 1-[2-(2,3-dimethylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C16H18N4O5/c1-9-6-5-7-11(10(9)2)17-12(21)8-20-14(16(23)25-4)13(18-19-20)15(22)24-3/h5-7H,8H2,1-4H3,(H,17,21)

InChI Key

BUMRUEGEOCXCGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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